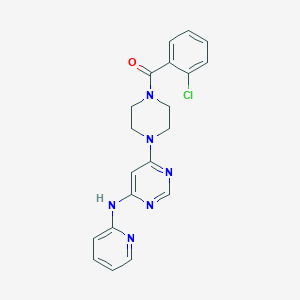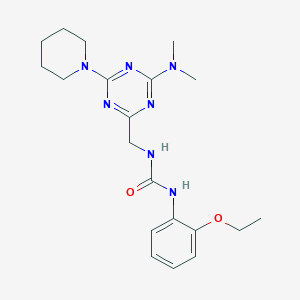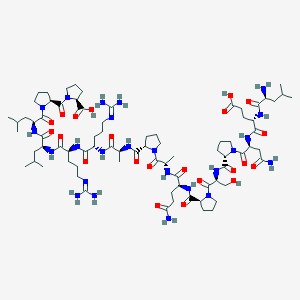
BigLEN (mouse)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BigLEN (mouse) is a neuropeptide derived from the pro-protein ProSAAS. It is a potent and selective agonist of the orphan G protein-coupled receptor 171 (GPR171). This compound plays a significant role in regulating food intake and metabolism in mice by inhibiting the release of glutamate onto parvocellular neurons of the paraventricular nucleus .
Mecanismo De Acción
Target of Action
BigLEN (mouse) is a potent and selective agonist of the orphan G protein-coupled receptor 171 (GPR171) . GPR171 is expressed in the hypothalamus and T cells , playing a significant role in feeding and anxiety behaviors .
Mode of Action
BigLEN interacts with GPR171, activating it . The activation of GPR171 by BigLEN is dependent on the four C-terminal amino acids of BigLEN . Overexpression of GPR171 leads to an increase in binding and signaling by BigLEN .
Biochemical Pathways
The BigLEN-GPR171 system modulates feeding-related behaviors within the hypothalamus . In T cells, BigLEN interacts with GPR171 to suppress T cell receptor-mediated signaling pathways and inhibit T cell proliferation .
Pharmacokinetics
It is known that biglen can regulate responses associated with food intake and metabolism .
Result of Action
In the hypothalamus, the BigLEN-GPR171 system plays an important role in regulating responses associated with feeding and metabolism . In mice, shRNA-mediated knockdown of hypothalamic GPR171 leads to a decrease in BigLEN signaling and results in changes in food intake and metabolism . In T cells, the loss of GPR171 leads to hyperactivity to antigen stimulation .
Action Environment
The environment in which BigLEN acts is primarily within the hypothalamus and T cells . The expression and activity of GPR171 in the hypothalamus complement the expression of BigLEN, and its level and activity are elevated in mice lacking BigLEN
Análisis Bioquímico
Biochemical Properties
BigLEN interacts with GPR171, a G protein-coupled receptor expressed in the hypothalamus and other brain regions . The interaction between BigLEN and GPR171 activates the receptor, leading to various biochemical reactions .
Cellular Effects
BigLEN influences cell function by modulating the activity of GPR171. It has been shown to regulate food intake in mice, suggesting that it may play a role in controlling appetite and energy balance . In addition, BigLEN has been found to inhibit the release of glutamate onto parvocellular neurons of the paraventricular nucleus in a process dependent upon activation of postsynaptic G proteins .
Molecular Mechanism
The molecular mechanism of BigLEN involves its binding to GPR171. This binding activates the receptor, leading to changes in cell signaling pathways and potentially influencing gene expression
Metabolic Pathways
BigLEN is involved in metabolic pathways related to feeding and energy balance . It interacts with GPR171, which is expressed in the hypothalamus, a key brain region involved in the regulation of metabolism .
Métodos De Preparación
BigLEN (mouse) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for BigLEN (mouse) involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
BigLEN (mouse) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide sequence, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
BigLEN (mouse) is unique compared to other neuropeptides due to its selective activation of GPR171. Similar compounds include:
Neuropeptide Y (NPY): Involved in regulating food intake and energy homeostasis.
Ghrelin: A peptide hormone that stimulates appetite and food intake.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H130N24O22/c1-39(2)34-44(79)62(109)91-48(24-26-60(106)107)66(113)96-51(37-59(81)105)73(120)99-30-12-20-55(99)70(117)97-52(38-103)74(121)100-31-13-19-54(100)69(116)93-47(23-25-58(80)104)63(110)89-43(8)71(118)98-29-11-18-53(98)68(115)88-42(7)61(108)90-45(16-9-27-86-77(82)83)64(111)92-46(17-10-28-87-78(84)85)65(112)94-49(35-40(3)4)67(114)95-50(36-41(5)6)72(119)101-32-14-21-56(101)75(122)102-33-15-22-57(102)76(123)124/h39-57,103H,9-38,79H2,1-8H3,(H2,80,104)(H2,81,105)(H,88,115)(H,89,110)(H,90,108)(H,91,109)(H,92,111)(H,93,116)(H,94,112)(H,95,114)(H,96,113)(H,97,117)(H,106,107)(H,123,124)(H4,82,83,86)(H4,84,85,87)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWHHQZTIIRRRA-REWHPCPNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H130N24O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1756.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2763534.png)
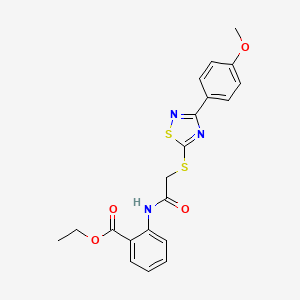
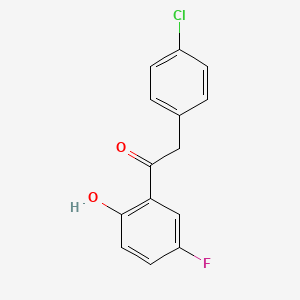
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)
![1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2763542.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)
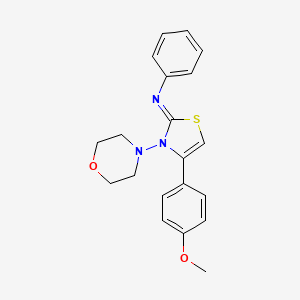
![4-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2763549.png)
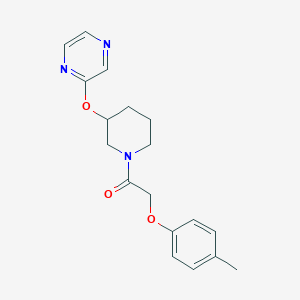
![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)
